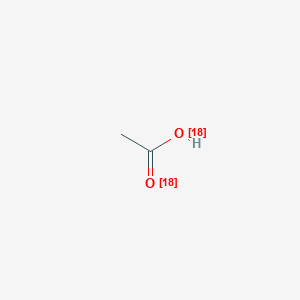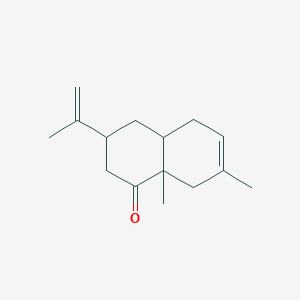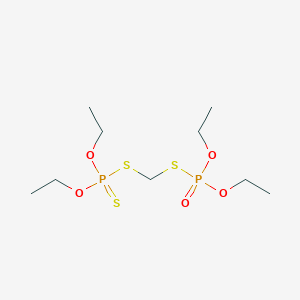
Acetic acid-18O2
概要
説明
Acetic acid-18O2 (also known as 18O-labeled acetic acid) is a stable isotope of acetic acid, which is a naturally occurring organic compound found in many foods and beverages. It is an important tool in scientific research, used to study the metabolism of acetic acid and its biochemical and physiological effects.
科学的研究の応用
Maillard Reaction Studies Acetic acid-18O2 plays a significant role in the study of the Maillard reaction, particularly in understanding the formation of short-chain carboxylic acids. Research by (Davidek et al., 2006) indicates that labeled dioxygen (18O2) can be partially incorporated into acetic acid during this process. This finding is crucial for elucidating reaction mechanisms involving carboxylic acids.
Catalytic Performance Analysis In the field of catalysis, this compound is used to understand reaction pathways and catalytic performance. For instance, (Lemonidou et al., 2013) utilized this compound in studying the reforming of acetic acid over Rh supported on La2O3/CeO2–ZrO2, revealing key insights into the adsorption and transformation of acetic acid in catalytic processes.
Understanding Collagen Synthesis and Degradation The use of 18O2 labeling, as applied in this compound, has been instrumental in studying the synthesis and degradation of collagens in vivo. (Molnar et al., 1986) used this method to determine the rates of collagen turnover in rat skin, providing valuable data for biological and medical research.
Studying Hydrodeoxygenation Processes In chemical engineering, this compound is employed to understand hydrodeoxygenation processes. Research by (Joshi and Lawal, 2012) used acetic acid as a model compound to investigate the effects of various conditions on its conversion in hydrodeoxygenation, a key process in biofuel production.
Ionization and Dissociation Studies In the field of chemistry, this compound aids in understanding the ionization and dissociation of organic compounds. (Ono et al., 1968) utilized 18O-labeled acetic acid to study the mass spectra of various organic acids, providing insights into molecular fragmentation patterns.
Investigating Biomass Hydrolysis this compound is also crucial in studying the hydrolysis of lignocellulosic biomass. (Trzcinski and Stuckey, 2015) explored the role of acetic acid in the chemical hydrolysis of municipal solid waste, an essential aspect of waste management and bioenergy production.
Oxidative Condensation Research In petrochemical research, this compound is used to study the oxidative condensation of methane. (Periana et al., 2003) demonstrated a novel process for directly converting methane to acetic acid, a significant advancement in this field.
作用機序
Target of Action
Acetic acid-18O2, also known as ACETIC-18O2 ACID , is a variant of acetic acid where the oxygen atoms are replaced with Oxygen-18 isotopes . The primary targets of this compound are similar to those of regular acetic acid. It interacts with various enzymes and proteins within the body, particularly those involved in metabolic processes .
Mode of Action
It is involved in various biochemical reactions, particularly in the metabolism of carbohydrates and fats . The Oxygen-18 isotopes in this compound can be used as a tracer in these metabolic reactions, allowing scientists to track the compound’s interactions with its targets .
Biochemical Pathways
This compound is involved in several biochemical pathways. One of the key pathways is the Wood-Ljungdahl pathway , also known as the reductive acetyl-CoA pathway . This pathway is used by certain types of bacteria for the fixation of carbon dioxide. This compound, with its Oxygen-18 isotopes, can be used to trace the flow of carbon in this pathway .
Pharmacokinetics
The pharmacokinetics of this compound would be expected to be similar to that of regular acetic acid. Acetic acid is rapidly and extensively absorbed from the stomach and small intestine, with peak plasma concentrations generally occurring within 2-3 hours post-administration . The presence of the oxygen-18 isotopes may slightly alter the compound’s adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of this compound’s action is the participation in various biochemical reactions, particularly those involved in metabolism. The Oxygen-18 isotopes allow for the tracing of these reactions, providing valuable information about metabolic processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its reactivity . Additionally, the presence of other substances, such as enzymes or cofactors, can also influence the compound’s action .
Safety and Hazards
将来の方向性
The global acetic acid market, which includes Acetic acid-18O2, is projected to grow from a size of $7.57 billion in 2023 to reach $12.33 billion by 2030 . Innovations aimed at sustainable production, including bio-based variants and greener solvent applications, are paving the way for market expansion .
特性
IUPAC Name |
acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i3+2,4+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBSBXVTEAMEQO-NUQCWPJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=[18O])[18OH] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583900 | |
| Record name | (~18~O_2_)Acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17217-83-3 | |
| Record name | (~18~O_2_)Acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetic acid-18O2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzo[4,5]indolo[1,2-a]quinazoline](/img/structure/B93192.png)









